(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime
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Overview
Description
(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime typically involves multiple steps:
Thioether Formation: The attachment of the p-tolylthio group to the benzaldehyde.
Oxime Formation: The conversion of the aldehyde group to an oxime using hydroxylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted thioethers or amines.
Scientific Research Applications
(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its oxime group.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions or enzymes, affecting their activity. The thioether linkage can also influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-nitrobenzaldehyde oxime: Lacks the thioether linkage.
4-(p-tolylthio)benzaldehyde oxime: Lacks the nitro group.
3-nitro-4-(p-tolylthio)benzaldehyde: Lacks the oxime group.
Uniqueness
(E)-3-nitro-4-(p-tolylthio)benzaldehyde O-methyl oxime is unique due to the combination of its nitro group, thioether linkage, and oxime functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(Z)-N-methoxy-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C15H14N2O3S/c1-11-3-6-13(7-4-11)21-15-8-5-12(10-16-20-2)9-14(15)17(18)19/h3-10H,1-2H3/b16-10- |
InChI Key |
JVXSKVXQSUHQAO-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |
Origin of Product |
United States |
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